molecular formula C15H11Cl5N2O B12175943 4-chloro-N-[2,2,2-trichloro-1-(4-chloroanilino)ethyl]benzamide CAS No. 6612-16-4

4-chloro-N-[2,2,2-trichloro-1-(4-chloroanilino)ethyl]benzamide

Cat. No.: B12175943
CAS No.: 6612-16-4
M. Wt: 412.5 g/mol
InChI Key: PNQNULKKWXJJFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-[2,2,2-trichloro-1-(4-chloroanilino)ethyl]benzamide is a complex organic compound with the molecular formula C15H11Cl5N2O. This compound is characterized by the presence of multiple chlorine atoms and a benzamide group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization and quality control measures to verify the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2,2,2-trichloro-1-(4-chloroanilino)ethyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated benzoic acids, while reduction can produce amines .

Scientific Research Applications

4-chloro-N-[2,2,2-trichloro-1-(4-chloroanilino)ethyl]benzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-N-[2,2,2-trichloro-1-(4-chloroanilino)ethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-[2,2,2-trichloro-1-(4-chloroanilino)ethyl]benzamide is unique due to its specific arrangement of chlorine atoms and the presence of both aniline and benzamide groups.

Properties

CAS No.

6612-16-4

Molecular Formula

C15H11Cl5N2O

Molecular Weight

412.5 g/mol

IUPAC Name

4-chloro-N-[2,2,2-trichloro-1-(4-chloroanilino)ethyl]benzamide

InChI

InChI=1S/C15H11Cl5N2O/c16-10-3-1-9(2-4-10)13(23)22-14(15(18,19)20)21-12-7-5-11(17)6-8-12/h1-8,14,21H,(H,22,23)

InChI Key

PNQNULKKWXJJFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.